molecular formula C18H18N4O3S B2687036 7-ethyl-1,3-dimethyl-5-((2-oxo-2-phenylethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 852170-67-3

7-ethyl-1,3-dimethyl-5-((2-oxo-2-phenylethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

Cat. No. B2687036
CAS RN: 852170-67-3
M. Wt: 370.43
InChI Key: OYSXHHXUWTVBKK-UHFFFAOYSA-N
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Description

The compound is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . They are involved in many biological processes and are part of several larger biomolecules, including the nucleic acids DNA and RNA.


Molecular Structure Analysis

The compound contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms. It also has various substituents attached to the ring, including an ethyl group, a dimethyl group, and a phenylethyl group with a thio and a dione group .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific groups present in the molecule. Pyrimidines can undergo a variety of reactions, including substitutions, eliminations, and additions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Pyrimidines are generally soluble in water and other polar solvents .

Scientific Research Applications

Synthesis and Chemical Reactivity

The chemical compound 7-ethyl-1,3-dimethyl-5-((2-oxo-2-phenylethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is related to a class of chemicals that show potential in synthesizing polyfunctional fused heterocyclic compounds. For example, Hassaneen et al. (2003) explored the reactivity of similar pyrimidin-4(3H)-ones with various reagents to produce a range of heterocyclic compounds. This research highlights the compound's utility in creating diverse molecular structures, which could be relevant for the development of new materials or drugs (Hassaneen, Abdallah, Abdelhadi, Hassaneen, & Pagni, 2003).

Potential Pharmacological Applications

The structure of 7-ethyl-1,3-dimethyl-5-((2-oxo-2-phenylethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione suggests its possible utility in pharmacological research. Derivatives of pyrimidine diones, such as thieno[2,3-d]pyrimidine-2,4-dione derivatives, have been investigated for their GnRH receptor antagonist properties by Guo et al. (2003), indicating potential applications in treating reproductive diseases (Guo, Chen, Wu, Zhu, Struthers, Saunders, Xie, & Chen, 2003). This research demonstrates how modifications to the pyrimidine dione scaffold can influence biological activity, suggesting a path for the development of new therapeutic agents.

Optical and Electronic Properties

Research on similar compounds has also explored their optical and electronic properties. For instance, Hussain et al. (2020) conducted a study on thiopyrimidine derivatives, assessing their structural parameters, electronic, linear, and nonlinear optical properties. This kind of research is crucial for the development of new materials with potential applications in electronics and photonics (Hussain, Khan, Ibrahim, Khalid, Ali, Hussain, Saleem, Ahmad, Muhammad, Al‐Sehemi, & Sultan, 2020).

Mechanism of Action

The mechanism of action would depend on the specific use of this compound. For instance, many pyrimidine derivatives exhibit diverse biological activities, such as antioxidant, radioprotective, analgesic, anti-inflammatory, antihypertensive, anxiolytic, anamnestic, anticonvulsant, antimicrobial, fungicidal, herbicidal, antiviral, and anticancer activities .

Future Directions

The future directions for this compound would depend on its potential applications. Given the wide range of biological activities exhibited by pyrimidine derivatives, this compound could be a subject of future research in medicinal chemistry .

properties

IUPAC Name

7-ethyl-1,3-dimethyl-5-phenacylsulfanylpyrimido[4,5-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3S/c1-4-13-19-15-14(17(24)22(3)18(25)21(15)2)16(20-13)26-10-12(23)11-8-6-5-7-9-11/h5-9H,4,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYSXHHXUWTVBKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=C(C(=N1)SCC(=O)C3=CC=CC=C3)C(=O)N(C(=O)N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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